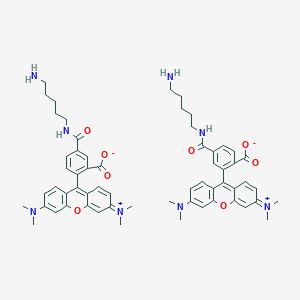
TMR 尸胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TMR Cadaverine is an aliphatic-amine analog of orange-fluorescent TMR dye . The primary amine can be coupled to aldehydes and ketones to yield a reversible Schiff Base product that can be transformed to a stable amine derivative using a reducing agent like sodium borohydride or sodium cyanoborohydride .
Synthesis Analysis
The synthesis of cadaverine is mainly achieved through decarboxylation of L-lysine . In one study, genes related to the metabolic pathway were maximally expressed to amplify the flux toward cadaverine production via synthetic expression cassettes . Another study constructed a microbial consortium consisting of Corynebacterium glutamicum and Escherichia coli to de novo synthesize cadaverine utilizing glycerol as the sole carbon resource .Molecular Structure Analysis
Cadaverine has a molecular formula of C5H14N2 and a molecular weight of 102.18 . It is a colorless viscous fuming liquid with a special odor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cadaverine have been extensively studied . The specific biosynthetic pathways of cadaverine from different substrates have been addressed, and the origination, structure, and catalytic mechanism of the key lysine decarboxylases have been discussed .Physical And Chemical Properties Analysis
Cadaverine is a natural polyamine with various chemical and biological activity in humans, animals, plants, bacteria, fungi, and other microbes . It is a colorless viscous fuming liquid with a special odor .科学研究应用
尸胺的生物基生产:尸胺是一种五碳直链二胺,是化学工业中具有许多应用的重要平台化学品。从可再生原料中生物基生产尸胺是石油基合成的可持续替代方案。大肠杆菌的代谢工程已被开发用于在葡萄糖矿物盐培养基中生产过量的尸胺,突出了其在工业生产中的潜力 (Qian, Xia, & Lee, 2011)。
蛋白质组学样品的荧光标记:硫醇反应性染料(如 BODIPY TMR 尸胺 IA)用于蛋白质组学研究,在分离之前用荧光染料对蛋白质进行共价衍生化。这些染料对半胱氨酸残基具有高度特异性,并且对标准蛋白质的 pI 影响很小,这使得它们在研究蛋白质结构和功能方面非常有价值 (Tyagarajan, Pretzer, & Wiktorowicz, 2003)。
在植物发育和环境响应中的作用:尸胺在植物生长、发育和胁迫反应中起着功能性作用。它在许多植物中合成,并参与次生代谢产物的生物合成,这些代谢产物对于昆虫防御很重要,并且具有治疗药理特性。尸胺还影响根系结构,据报道在暴露于各种胁迫后会增加 (Jancewicz, Gibbs, & Masson, 2016)。
尸胺在癌症研究中的应用:一项研究表明,作为微生物组代谢产物的尸胺可以降低乳腺癌的侵袭性。研究发现,在移植了乳腺癌细胞的小鼠中进行尸胺治疗会导致肿瘤侵袭性降低,这表明尸胺在早期乳腺癌中具有调节作用 (Kovács et al., 2019)。
用于食品质量和灾难响应的尸胺传感器:使用重组在纳米圆盘中的痕量胺相关受体 (TAAR) 开发了一种尸胺传感器,固定在碳纳米管场效应晶体管上。该传感器可以检测低至 10 pM 的尸胺浓度,使其可用于评估食品质量,并可能用于在灾难响应中检测尸体 (Brownlee, 2017)。
安全和危害
未来方向
属性
IUPAC Name |
4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTKKMBMBAQBKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H68N8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How specific is BODIPY TMR cadaverine IA for cysteine residues in proteins?
A1: The research indicates that BODIPY TMR cadaverine IA exhibits high specificity for cysteine residues. [] This means it primarily reacts with cysteine and shows minimal non-specific labeling, even when present in high concentrations relative to thiol groups. This makes it a valuable tool for researchers aiming to specifically label cysteine residues in proteins for various proteomic applications.
Q2: Does BODIPY TMR cadaverine IA affect the isoelectric point (pI) of proteins after labeling?
A2: The study found minimal impact of BODIPY TMR cadaverine IA on the pI of standard proteins. [] This is an important consideration as significant pI changes could interfere with techniques like 2D gel electrophoresis, which separate proteins based on both their pI and molecular weight.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


